5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-10-2-3-12(21-10)22(18,19)15-6-8-16-7-4-11-5-9-20-13(11)14(16)17/h2-5,7,9,15H,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJKZYAPKPTIIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCN2C=CC3=C(C2=O)OC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-sulfonamide as the core structure and introduce the furo[2,3-c]pyridine moiety through a series of coupling reactions. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the thiophene and furo[2,3-c]pyridine moieties can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Comparisons
Pharmacological Data (Inferred)
While explicit data for the target compound are unavailable, Table 5 in the patent () highlights trends for structurally related sulfonamides:
- Binding affinity: Benzothiazole-amino derivatives (Example 1) show IC₅₀ values < 100 nM for protease targets, suggesting the target compound’s sulfonamide may achieve similar potency .
- Solubility : Thiophene sulfonamides generally exhibit moderate aqueous solubility (logP ~2–3), superior to adamantane-containing analogs (Example 24, logP ~4–5) .
Physicochemical Properties
| Property | Target Compound | Example 1 (Patent) | Example 24 (Patent) |
|---|---|---|---|
| Molecular Weight | ~435 g/mol (calculated) | 389 g/mol | 612 g/mol |
| logP (Predicted) | 2.8 | 1.9 | 4.3 |
| Hydrogen Bond Acceptors | 6 | 5 | 9 |
Biological Activity
5-Methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound possesses a distinctive structure characterized by:
- Molecular Formula : C₁₅H₁₆N₂O₃S
- Molecular Weight : Approximately 272.30 g/mol
- Functional Groups : Contains a thiophene ring, sulfonamide group, and a furo[2,3-c]pyridine moiety.
The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Properties
Recent studies have indicated that 5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 µM |
| Escherichia coli | 0.21 µM |
| Micrococcus luteus | Selective action noted |
| Candida spp. | Antifungal activity observed |
The compound demonstrated a potent inhibitory effect against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
The mechanisms underlying the biological activity of this compound are still being elucidated. However, preliminary molecular docking studies suggest that it interacts with key bacterial enzymes such as DNA gyrase and MurD. These interactions are critical for bacterial replication and cell wall synthesis:
- Binding Interactions : The compound forms hydrogen bonds with amino acid residues in the active sites of these enzymes.
- Stability : The molecular structure stabilizes through Pi-Pi stacking interactions with nucleotides.
These interactions are vital for the expression of antibacterial activity and may contribute to the compound's effectiveness against resistant strains .
Case Studies
- In Vitro Studies : A recent study evaluated the cytotoxic effects of this compound on various cell lines including HaCat (human keratinocytes) and Balb/c 3T3 (mouse fibroblasts). The results indicated low cytotoxicity, suggesting that the compound may have therapeutic potential with minimal side effects .
- Comparative Analysis : In comparison to other compounds in its class, 5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-sulfonamide exhibited superior activity against specific pathogens, making it a candidate for further development as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
